4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine
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Overview
Description
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This compound is characterized by the presence of a chloro group at the 4th position and a methoxymethyl group at the 6th position of the pyrimidine ring, along with a pyrrolidine ring attached to the pyrimidine nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine typically involves the following steps:
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Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized by the reaction of appropriate precursors such as 4-chloro-6-hydroxypyrimidine with methoxymethyl chloride in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures .
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Introduction of the Pyrrolidine Ring: : The pyrrolidine ring can be introduced by reacting the intermediate with 3-(methoxymethyl)-4-methylpyrrolidine under suitable conditions. This step may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxymethyl and pyrrolidine moieties.
Hydrolysis: The methoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(methoxymethyl)pyrimidine: This compound shares the pyrimidine core and the chloro and methoxymethyl substituents but lacks the pyrrolidine ring.
4-Chloro-6-(methylamino)pyrimidine: Similar in structure but with a methylamino group instead of the pyrrolidine ring.
Uniqueness
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidine ring, which can impart different biological activities and chemical reactivity compared to its simpler analogs. This structural feature may enhance its potential as a therapeutic agent and its interactions with biological targets.
Properties
IUPAC Name |
4-chloro-6-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-4-15(5-9(8)6-16-2)11-3-10(12)13-7-14-11/h3,7-9H,4-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQHDJZZXVPUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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